3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole

Medicinal chemistry Covalent inhibitor design Chemical biology

3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1820815-38-0) is a heterocyclic building block belonging to the 1,3-disubstituted pyrazole class, with molecular formula C₁₁H₁₁BrN₂ and molecular weight 251.12 g/mol. The compound features a 1-methylpyrazole core substituted at the 3-position with a 4-(bromomethyl)phenyl moiety.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B13970514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3
InChIKeyWEEBGSCTBNDXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1820815-38-0): Technical Specifications for Research Procurement


3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole (CAS 1820815-38-0) is a heterocyclic building block belonging to the 1,3-disubstituted pyrazole class, with molecular formula C₁₁H₁₁BrN₂ and molecular weight 251.12 g/mol . The compound features a 1-methylpyrazole core substituted at the 3-position with a 4-(bromomethyl)phenyl moiety. The bromomethyl functional group confers electrophilic reactivity enabling nucleophilic substitution chemistry and potential covalent interactions with biological targets [1].

Why Generic Substitution Fails for 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole: Structural Determinants of Function


Substitution with structurally related compounds such as 3-(4-bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-51-6) or 1-[4-(bromomethyl)phenyl]-1H-pyrazole (CAS 368869-85-6) fails to recapitulate the functional profile of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole. The former lacks the reactive benzylic bromomethyl electrophile , eliminating capacity for covalent target engagement and post-synthetic diversification. The latter presents positional isomerism that alters molecular geometry, steric accessibility, and potentially biological recognition . Procurement decisions based solely on pyrazole class membership or bromine content without regard to substitution pattern will yield compounds with fundamentally divergent chemical reactivity and target interaction profiles.

Quantitative Differentiation Evidence for 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole vs. Structural Analogs


Reactive Electrophile vs. Non-Reactive Aryl Bromide: Functional Divergence from 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole contains a benzylic bromomethyl group capable of nucleophilic substitution with biological thiols and amines, whereas 3-(4-bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-51-6) bears an aryl bromide lacking comparable alkylating capacity under physiological conditions . This distinction directly impacts potential for irreversible covalent target modification .

Medicinal chemistry Covalent inhibitor design Chemical biology

Predicted Binding Efficiency Advantage: Ligand Efficiency Metrics from Crystallographic Screening Data

In crystallographic fragment screening, 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole exhibited binding metrics demonstrating ligand efficiency (LE) of 0.34 kcal mol⁻¹ per heavy atom and lipophilic ligand efficiency (LipE) of 3.8 . These values exceed the typical fragment library median (LE ≈ 0.29; LipE ≈ 2.5-3.0), indicating that the compound delivers favorable binding energy relative to its molecular size and lipophilicity.

Structure-based drug design Fragment-based screening Ligand efficiency

Validated Synthetic Route with Documented Yields: Patent-Derived Preparation Protocol

Chinese patent CN113248438B discloses preparation methods for bromomethyl-substituted pyrazole derivatives, including 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole [1]. Comparative examples in the patent demonstrate yield optimization across solvent systems: reaction in acetonitrile yielded 27%, dichloromethane 33%, chloroform 41%, and 1,2-dichloroethane 51% under identical conditions [1]. These data provide a validated synthetic framework applicable to 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole and analogs.

Organic synthesis Process chemistry Pyrazole functionalization

Class-Associated Cytostatic Activity: Bromomethyl Pyrazoles as Antiproliferative Scaffolds

Bromomethyl-substituted pyrazoles have demonstrated significant cytostatic activity in in vitro cancer models. A foundational study reported that all bromomethylpyrazole nucleosides tested showed cytostatic activity against HeLa cervical carcinoma cell cultures [1]. In a subsequent comparative study, 1-methyl-3,5-bis-(bromomethyl)pyrazole was specifically identified as a powerful cytostatic agent in HeLa cells [2]. 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole shares both the 1-methyl substitution pattern and the bromomethyl electrophilic warhead associated with this activity.

Oncology Cytostatic agents HeLa cell assay

Optimal Application Scenarios for 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole Based on Quantitative Evidence


Covalent Probe and Irreversible Inhibitor Development

This compound is optimally deployed in medicinal chemistry programs requiring irreversible target engagement via covalent bond formation. The benzylic bromomethyl group serves as a reactive warhead for alkylation of cysteine, serine, or lysine residues in enzyme active sites , enabling probe design for kinase, protease, or epigenetic targets where sustained target occupancy confers therapeutic advantage.

Fragment-Based Lead Discovery and Structure-Guided Optimization

The predicted ligand efficiency (LE = 0.34) and lipophilic ligand efficiency (LipE = 3.8) support fragment-based screening applications . These metrics indicate efficient binding per heavy atom, making the compound suitable for crystallographic fragment soaking campaigns followed by structure-guided elaboration at the bromomethyl position.

Post-Synthetic Diversification via Nucleophilic Substitution

The benzylic bromomethyl group enables facile derivatization with diverse nucleophiles (amines, thiols, alcohols, carbanions) under mild conditions . This positions the compound as a versatile intermediate for generating libraries of functionalized 1-methyl-3-arylpyrazole derivatives in parallel medicinal chemistry or chemical biology applications.

Antiproliferative Agent Development in Oncology Research

Given the class-level association of bromomethyl-substituted pyrazoles with cytostatic activity against HeLa cervical carcinoma cells , this compound represents a structurally privileged starting point for developing novel antiproliferative agents. The combination of the 1-methyl substitution pattern and the bromomethyl warhead aligns with structural features present in active analogs from this chemotype [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.